![molecular formula C18H16Cl2O5S2 B14404511 2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid CAS No. 87979-40-6](/img/structure/B14404511.png)
2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid is a complex organic compound characterized by its unique structure, which includes a butoxy group, a carboxylic acid group, and a disulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure. The introduction of the butoxy group can be achieved through etherification reactions, while the disulfanyl linkage is formed via thiol-disulfide exchange reactions. The chlorination of the aromatic ring is usually carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The disulfanyl linkage can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The aromatic chlorines can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive disulfide linkage.
Medicine: Explored for its potential therapeutic properties, particularly in targeting oxidative stress-related pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, allowing the compound to interact with various molecular targets, including enzymes and proteins involved in redox regulation. The butoxy and carboxylic acid groups contribute to the compound’s solubility and reactivity, enhancing its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butoxy-5-chloropyridine-3-boronic acid
- 3-Bromo-2-butoxy-5-fluorophenylboronic acid
- 2-Butoxy-3-formyl-5-methylphenylboronic acid
Uniqueness
2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a butoxy group and a disulfide linkage in the same molecule is relatively rare, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
87979-40-6 |
|---|---|
Molekularformel |
C18H16Cl2O5S2 |
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
2-butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid |
InChI |
InChI=1S/C18H16Cl2O5S2/c1-2-3-4-25-16-14(18(23)24)8-13(9-15(16)20)27-26-12-6-10(17(21)22)5-11(19)7-12/h5-9H,2-4H2,1H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
TUBSBYYCIQUQLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1Cl)SSC2=CC(=CC(=C2)C(=O)O)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



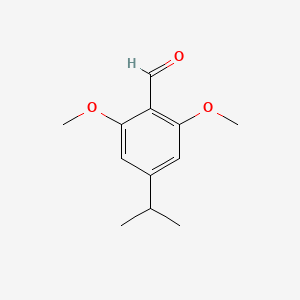

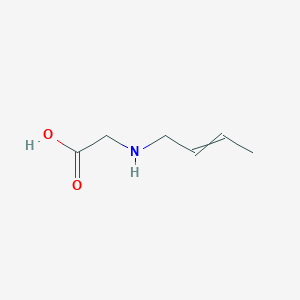
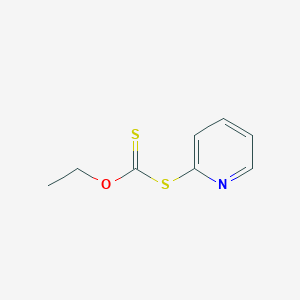
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
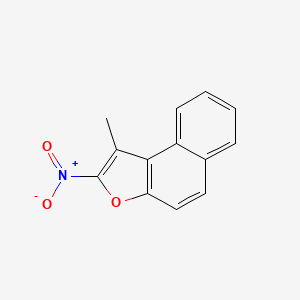
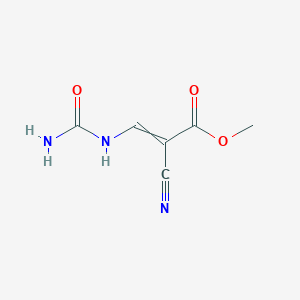
![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)
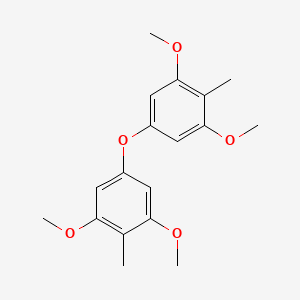

![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)
